molecular formula C9H14F6N2 B3043255 4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane CAS No. 824954-60-1

4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane

Cat. No.: B3043255
CAS No.: 824954-60-1
M. Wt: 264.21 g/mol
InChI Key: GZWNEFVEOHHCJR-UHFFFAOYSA-N
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Description

4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-isopropyl-5,5,5-trifluoro-4-(trifluoromethyl)pentane
  • 4-Amino-2-methyl-5,5,5-trifluoro-4-(trifluoromethyl)pentane
  • 4-Amino-2-ethyl-5,5,5-trifluoro-4-(trifluoromethyl)pentane

Uniqueness

4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane is unique due to its specific isopropylimino group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specialized applications where specific reactivity and stability are required .

Properties

IUPAC Name

1,1,1-trifluoro-4-propan-2-ylimino-2-(trifluoromethyl)pentan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F6N2/c1-5(2)17-6(3)4-7(16,8(10,11)12)9(13,14)15/h5H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWNEFVEOHHCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C)CC(C(F)(F)F)(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane
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4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane
Reactant of Route 3
4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane
Reactant of Route 4
4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane
Reactant of Route 5
4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane
Reactant of Route 6
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4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane

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